molecular formula C30H16N6Na4O14S4 B14466636 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt CAS No. 71566-42-2

2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt

Cat. No.: B14466636
CAS No.: 71566-42-2
M. Wt: 904.7 g/mol
InChI Key: YVKXGXGUQRONRN-BIOIADLQSA-J
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Description

2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphtho-triazole core, which is further functionalized with sulfonic acid groups and nitrophenyl azo linkages. The presence of these functional groups imparts distinct chemical reactivity and makes it a valuable compound in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt involves multiple steps, starting from the naphtho-triazole core. The key steps include:

    Formation of the Naphtho-Triazole Core: This is typically achieved through a cyclization reaction involving naphthalene derivatives and azide compounds under acidic or basic conditions.

    Azo Coupling: The azo linkage is formed by coupling the naphtho-triazole core with nitrophenyl derivatives in the presence of diazonium salts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphtho-triazole derivatives.

Scientific Research Applications

2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility and reactivity, while the azo linkages and nitrophenyl groups facilitate its binding to specific targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulfonic acid
  • 1H-Naphtho[2,3-d][1,2,3]triazole

Uniqueness

2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt is unique due to its combination of sulfonic acid groups, azo linkages, and nitrophenyl groups, which impart distinct chemical reactivity and versatility in various applications. Its structural complexity and functional diversity make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

71566-42-2

Molecular Formula

C30H16N6Na4O14S4

Molecular Weight

904.7 g/mol

IUPAC Name

tetrasodium;2-[4-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]phenyl]benzo[e]benzotriazole-6,8-disulfonate

InChI

InChI=1S/C30H20N6O14S4.4Na/c37-36(38)22-8-4-18(28(14-22)53(45,46)47)2-1-17-3-5-20(13-27(17)52(42,43)44)32-31-19-6-9-21(10-7-19)35-33-26-12-11-24-25(30(26)34-35)15-23(51(39,40)41)16-29(24)54(48,49)50;;;;/h1-16H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4/b2-1+,32-31?;;;;

InChI Key

YVKXGXGUQRONRN-BIOIADLQSA-J

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N4N=C5C=CC6=C(C5=N4)C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N4N=C5C=CC6=C(C5=N4)C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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